イソウィゲトオン

説明

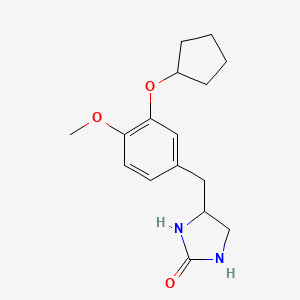

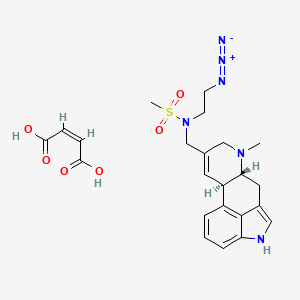

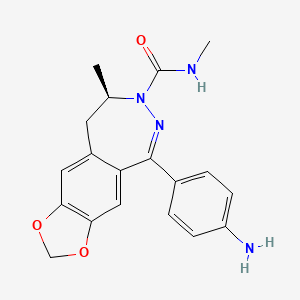

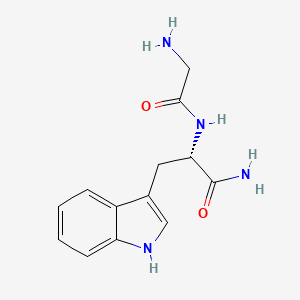

Isowighteone is a compound that is not naturally produced in some species . It is a prenylated flavonoid derivative that exhibits antibacterial, pro-apoptotic, and anti-inflammatory properties .

Synthesis Analysis

To establish a bioproduction system for this bioactive compound, hairy root cultures of pigeon pea (Cajanus cajan (L.) Millsp.) were developed via Agrobacterium rhizogenes-mediated transformation . The cultures were co-treated with methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride to enhance the production of isowighteone .Molecular Structure Analysis

Isowighteone has a molecular formula of C20H18O5 . Its average mass is 338.354 Da and its monoisotopic mass is 338.115417 Da .Chemical Reactions Analysis

The amount of isowighteone that accumulated in the culture medium upon elicitation varied with the period of elicitation . After 144 h of elicitation in 12-day-old hairy root culture, the total yield of isowighteone was 8058.618 ± 445.78 μg/g DW, of which approximately 96% was found in the culture medium .Physical and Chemical Properties Analysis

Isowighteone has a density of 1.4±0.1 g/cm3 . Its boiling point is 579.0±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 89.8±3.0 kJ/mol . The flash point is 210.0±23.6 °C . The index of refraction is 1.667 .科学的研究の応用

毛状根培養における生産

イソウィゲトオンは、アグロバクテリウム・リゾゲネスを用いた形質転換によって作製された毛状根培養のグンマメ(Cajanus cajan)で生産することができます . このバイオ生産システムは、イソウィゲトオンの収量を増大させるように最適化することができ、この生物活性化合物を得るための持続可能な方法となります。

化学的エリシターによる誘導

イソウィゲトオンの収量は、メチルジャスモン酸、シクロデキストリン、過酸化水素、塩化マグネシウムなどの化学的エリシターで毛状根培養を同時処理することによって大幅に増加させることができます . この応用は、生産効率の最大化とプレニル化フラボノイドの生合成経路の理解に関する研究にとって重要です。

走査型電子顕微鏡研究

誘導されたグンマメの毛状根と誘導されていない毛状根の表現型の差異は、走査型電子顕微鏡を用いて研究することができます . この応用は、誘導時に発生する形態学的変化を理解するために重要であり、細胞レベルでの植物のストレス応答に関する洞察を提供する可能性があります。

作用機序

Target of Action

Isowighteone, a prenylated flavonoid derivative, primarily targets fungal pathogens of plants . It is also known to exhibit antibacterial properties, suggesting that it may interact with bacterial cells .

Mode of Action

It is known to exhibitantibacterial, pro-apoptotic, and anti-inflammatory properties . This suggests that it may interact with cellular components in a way that inhibits bacterial growth, induces programmed cell death (apoptosis), and reduces inflammation.

Biochemical Pathways

Its antibacterial, pro-apoptotic, and anti-inflammatory properties suggest that it may influence a variety of cellular processes and pathways related to these functions .

Pharmacokinetics

It is known that isowighteone can be produced and secreted in hairy root cultures of pigeon pea (cajanus cajan) when co-treated with multiple elicitors . This suggests that the compound may be bioavailable in certain plant-based systems.

Result of Action

The result of Isowighteone’s action is the inhibition of bacterial growth, induction of apoptosis, and reduction of inflammation . It has shown antibacterial activity against gram-positive bacteria including Listeria monocytogenes, methicillin-resistant Staphylococcus aureus, methicillin-sensitive Staphylococcus aureus, and gram-negative bacteria including Escherichia coli .

Action Environment

The action of Isowighteone can be influenced by environmental factors. For example, in hairy root cultures of pigeon pea, the production of Isowighteone was enhanced when the cultures were co-treated with methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of these and potentially other environmental factors.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

特性

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-4-13-7-12(5-6-16(13)22)15-10-25-18-9-14(21)8-17(23)19(18)20(15)24/h3,5-10,21-23H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDSVBNAMCDHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317874 | |

| Record name | Isowighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-(gamma,gamma-Dimethylallyl)genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68436-47-5 | |

| Record name | Isowighteone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68436-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isowighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isowighteone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P89WCN5Q95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-(gamma,gamma-Dimethylallyl)genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 172 °C | |

| Record name | 3'-(gamma,gamma-Dimethylallyl)genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)